molecular formula C11H14N2O B1281628 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one CAS No. 69132-82-7

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one

Cat. No.: B1281628
CAS No.: 69132-82-7
M. Wt: 190.24 g/mol
InChI Key: JPWYHWFXQQVCID-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H14N2O It is a derivative of pyrrolidinone, a five-membered lactam ring, and features an amino group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.

    Substitution: The amino and methyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group and the pyrrolidinone ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler derivative without the amino and methyl groups.

    Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidinone ring.

    Pyrrolizines: Heterocyclic compounds with a fused pyrrolidine ring.

Uniqueness

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-amino-4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWYHWFXQQVCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511042
Record name 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69132-82-7
Record name 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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